2-(azepan-1-yl)-N-phenylpteridin-4-amine
Description
2-(Azepan-1-yl)-N-phenylpteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with an azepane (7-membered saturated ring) at position 2 and an N-phenyl group at position 2. Pteridine derivatives are known for their diverse biological activities, including antiviral, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-7-13-24(12-6-1)18-22-16-15(19-10-11-20-16)17(23-18)21-14-8-4-3-5-9-14/h3-5,8-11H,1-2,6-7,12-13H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDWVSYRIPPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-phenylpteridin-4-amine typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction using azepane and a suitable leaving group on the pteridine core.
Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated pteridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-phenylpteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pteridine core or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenated derivatives, palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pteridine compounds with various functional groups.
Scientific Research Applications
2-(azepan-1-yl)-N-phenylpteridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-phenylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features
- Core Structure : The pteridin-4-amine scaffold is shared among several analogs.
- Substituents: Target Compound: Azepan-1-yl (7-membered ring) at position 2; N-phenyl at position 3. Analog 1: N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Features a 6-membered piperazine ring at position 2 and a 2,4-dimethylphenyl group. Analog 2: 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (): Shares the azepane group but has a pyrazine-carboxamide core instead of pteridine. Analog 3: N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (): A piperidine derivative with N-phenyl and phenethyl groups, lacking the pteridine core.
Impact of Structural Differences
- Ring Size : Azepane’s 7-membered ring may improve binding pocket compatibility in proteins compared to piperazine/piperidine (6-membered), as seen in studies where azepane derivatives exhibit lower cytotoxicity .
- Substituent Effects: The N-phenyl group in the target compound vs.
Physicochemical Properties
- Solubility : Azepane’s larger ring may enhance solubility in polar solvents compared to piperidine/piperazine analogs.
- pKa : Piperazine derivatives (Analog 1) typically have higher basicity due to two amine groups, whereas azepane’s single amine may lower pKa, affecting ionization and bioavailability.
Biological Activity
2-(azepan-1-yl)-N-phenylpteridin-4-amine is a heterocyclic compound characterized by its unique pteridine core structure, which is substituted with an azepane ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , and it features several functional groups that contribute to its biological activity. The presence of the pteridine moiety is significant as it is known to participate in various biochemical processes.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pteridine Core : This involves cyclization reactions using precursors such as 2,4-diaminopyrimidine.
- Introduction of the Azepane Ring : Achieved through nucleophilic substitution reactions.
- Attachment of the Phenyl Group : Often done via palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological responses.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Anticancer Activity : Studies have explored its effects on cancer cell lines, suggesting that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- CNS Activity : The compound has been investigated for its ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
Case Study 1: GlyT1 Inhibition
A study focused on the modification of sulfonamide compounds found that substituting a piperidine with an azepane led to increased potency as a GlyT1 inhibitor, with an IC50 value of 37 nM for one derivative. This suggests that this compound may exhibit similar enhancements in activity due to structural analogies .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines have demonstrated that compounds structurally related to this compound can induce apoptosis and inhibit proliferation. These findings support further investigation into its potential as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(azepan-1-yl)-N-phenylpyrimidin-4-amine | Pyrimidine derivative | Antimicrobial |
| 2-(azepan-1-yl)-N-phenylquinolin-4-amine | Quinoline derivative | Anticancer |
| 2-(azepan-1-yl)-N-phenylbenzimidazol-4-amine | Benzimidazole derivative | CNS activity |
This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound within this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
